molecular formula C18H27NO2 B2785385 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide CAS No. 1795085-97-0

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide

Cat. No. B2785385
CAS RN: 1795085-97-0
M. Wt: 289.419
InChI Key: DLRODFOHCSCPIF-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is commonly referred to as CPA or Cyclohexylpentylacetamide. This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various medical conditions.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is through the inhibition of this compound. This compound is an enzyme that breaks down endocannabinoids in the body. By inhibiting this compound, this compound can increase the levels of endocannabinoids in the body, which can lead to the activation of cannabinoid receptors and the resulting therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity. In addition, it has anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is its potency as an this compound inhibitor. It has been shown to be more potent than other this compound inhibitors, such as URB597. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety disorders. Another direction is to develop more effective synthesis methods that can increase the yield of the compound. Finally, there is a need for more research to understand the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is a multistep process that involves the reaction of cyclopentylmagnesium bromide with 5-bromo-3-phenylpentanoic acid followed by the reduction of the resulting carboxylic acid with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with acetic anhydride. The yield of this synthesis method is approximately 30%.

Scientific Research Applications

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide has been extensively studied for its potential therapeutic applications. It is a potent this compound inhibitor, which means that it can increase the levels of endocannabinoids in the body. Endocannabinoids are natural compounds that activate the cannabinoid receptors in the body and have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

properties

IUPAC Name

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c20-13-11-17(16-8-2-1-3-9-16)10-12-19-18(21)14-15-6-4-5-7-15/h1-3,8-9,15,17,20H,4-7,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRODFOHCSCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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